molecular formula C11H7ClN2O3S B2541272 N-(2-chlorophenyl)-5-nitrothiophene-2-carboxamide CAS No. 324758-87-4

N-(2-chlorophenyl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2541272
CAS No.: 324758-87-4
M. Wt: 282.7
InChI Key: NFEYHFZYGCJULJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-nitrothiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-nitrothiophene-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), organic solvent (e.g., ethanol).

    Coupling Reactions: Boronic acids, palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene).

Major Products Formed

    Reduction: 2-chloroaniline derivatives.

    Substitution: Various substituted thiophene derivatives.

    Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

N-(2-chlorophenyl)-5-nitrothiophene-2-carboxamide can be compared with other thiophene derivatives such as:

    N-(4-chlorophenyl)-5-nitrothiophene-2-carboxamide: Similar structure but with the chlorine atom at the para position, which may result in different biological activities.

    N-(2-chlorophenyl)-5-methylthiophene-2-carboxamide: The nitro group is replaced with a methyl group, leading to different chemical reactivity and applications.

    N-(2-chlorophenyl)-5-bromothiophene-2-carboxamide: The nitro group is replaced with a bromine atom, which can affect the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-chlorophenyl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3S/c12-7-3-1-2-4-8(7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEYHFZYGCJULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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